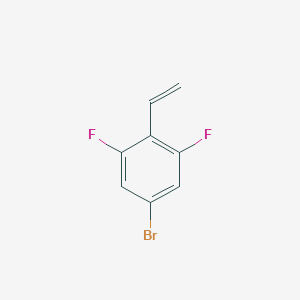

4-Bromo-2,6-difluorostyrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2,6-difluorostyrene: is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the aromatic ring is substituted with bromine and two fluorine atoms at the 4th, 2nd, and 6th positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluorostyrene typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

4-Bromo-2,6-difluorostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the styrene moiety can participate in electrophilic addition reactions, such as hydrohalogenation or hydrogenation.

Polymerization: The compound can undergo radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, or alkoxides

Electrophiles: Hydrogen halides (HBr, HCl)

Catalysts: Palladium complexes, radical initiators (e.g., azobisisobutyronitrile)

Major Products

Substituted Styrenes: Products formed by nucleophilic substitution of the bromine atom.

Hydrohalogenated Products: Formed by the addition of hydrogen halides to the double bond.

Polymers: Formed by radical polymerization of the styrene moiety.

科学的研究の応用

Chemical Synthesis

Versatile Building Block

4-Bromo-2,6-difluorostyrene serves as a versatile building block in chemical synthesis. Its unique structure allows for various functionalizations, making it suitable for creating complex organic molecules. The bromine atom facilitates palladium-catalyzed coupling reactions, which are crucial in synthesizing larger organic frameworks .

Synthesis of Azo-Dyes and Macromolecules

This compound is utilized as an intermediate in the synthesis of azo-dyes and macromolecules. The presence of multiple substituents enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are essential for designing new materials with specific properties .

Organic Electronics

Hole-Transporting Material

this compound derivatives have been synthesized for use as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. These materials are critical for improving the efficiency and stability of devices by facilitating the movement of holes (positive charge carriers) through the organic layers .

Case Study: Perovskite Solar Cells

In a study involving perovskite solar cells, a conjugated triarylamine synthesized from this compound was shown to enhance hole mobility significantly. This improvement leads to higher power conversion efficiencies in solar cells compared to traditional materials .

Antireflective Coatings

Plasma Enhanced Chemical Vapor Deposition (PECVD)

The compound has been explored for use in antireflective coatings via plasma-enhanced chemical vapor deposition techniques. Films made from this compound exhibit excellent optical properties, making them suitable for optical devices that require minimal reflection at specific wavelengths .

| Property | Value |

|---|---|

| Film Thickness | 1077 Å |

| Optical Density | 14.4/μm at 193 nm |

| Thickness Uniformity | >98% across various substrates |

Pharmaceutical Applications

Intermediate for Drug Synthesis

this compound is also recognized as an important intermediate in the synthesis of pharmaceutical compounds. Its fluorinated nature can enhance the bioavailability and efficacy of drugs by improving their pharmacokinetic properties .

Environmental Applications

Potential in Pesticide Development

Research has indicated that derivatives of this compound can be developed as active ingredients in pesticides. The unique electronic properties imparted by fluorination may enhance the effectiveness of these compounds against specific pests while minimizing environmental impact .

作用機序

The mechanism of action of 4-Bromo-2,6-difluorostyrene in chemical reactions involves:

Electrophilic Addition: The double bond in the styrene moiety acts as a nucleophile, reacting with electrophiles to form addition products.

Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of substituted products.

Radical Polymerization: The compound can undergo radical polymerization, initiated by radical initiators, to form polymers.

類似化合物との比較

Similar Compounds

4-Bromostyrene: Similar structure but lacks the fluorine atoms. It has different reactivity and applications.

2,6-Difluorostyrene: Lacks the bromine atom, leading to different chemical properties and reactivity.

4-Bromo-2,5-difluorostyrene: Similar but with fluorine atoms at different positions, affecting its chemical behavior.

Uniqueness

4-Bromo-2,6-difluorostyrene is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for various synthetic and industrial applications.

生物活性

4-Bromo-2,6-difluorostyrene (C8H5BrF2) is an organic compound characterized by a styrene backbone with bromine and fluorine substituents. The unique electronic properties imparted by these halogens influence its reactivity and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.

The molecular structure of this compound features a vinyl group attached to a benzene ring, with bromine at position 4 and fluorine atoms at positions 2 and 6. This configuration enhances its lipophilicity and can affect its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF2 |

| Molecular Weight | 219.03 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of difluorostyrenes have been synthesized and tested for their efficacy against various cancer cell lines. A notable study demonstrated that a mono-fluorinated combretastatin A-4 analogue derived from difluorostyrenes showed promising anticancer activity with high selectivity for cancer cells over normal cells .

Mechanistic Insights

The biological activity of halogenated styrenes often relates to their ability to interact with cellular targets such as proteins and nucleic acids. The presence of bromine and fluorine can enhance the compound's reactivity towards electrophiles, potentially leading to the formation of adducts that disrupt cellular functions. This mechanism has been observed in studies involving similar compounds where halogenation significantly altered biological interactions .

Study on Anticancer Activity

A recent study explored the synthesis of various difluorostyrene derivatives, including this compound, which were tested against several cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

Comparative Analysis with Related Compounds

To understand the specific biological effects of this compound, it is crucial to compare its activity with structurally similar compounds:

| Compound | Molecular Formula | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | C8H5BrF2 | 15 | Anticancer |

| 4-Bromo-3-fluorostyrene | C8H6BrF | 35 | Less potent |

| 2-Bromo-4-fluorostyrene | C8H7BrF | 50 | Moderate activity |

This table illustrates that this compound shows superior anticancer activity compared to its analogs.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods including palladium-catalyzed coupling reactions. These methods allow for high functional group tolerance and selectivity in generating biologically active compounds .

特性

IUPAC Name |

5-bromo-2-ethenyl-1,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQECSHUEKMLGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。